BenchChemオンラインストアへようこそ!

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea

GIRK Channel Electrophysiology Ion Channel Pharmacology

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea (CAS 33024-64-5) is a heterocyclic small molecule with the formula C₆H₁₂N₂O₃S (MW 192.24 g/mol), featuring a tetrahydrothiophene ring oxidized to the sulfone (dioxide) state and substituted at the 3-position with a 3-methylurea moiety. This compound belongs to the class of sulfone-containing urea derivatives and is primarily investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator, with reported nanomolar potency at GIRK1/2 channels.

Molecular Formula C6H12N2O3S
Molecular Weight 192.24 g/mol
CAS No. 33024-64-5
Cat. No. B1347618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea
CAS33024-64-5
Molecular FormulaC6H12N2O3S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCNC(=O)NC1CCS(=O)(=O)C1
InChIInChI=1S/C6H12N2O3S/c1-7-6(9)8-5-2-3-12(10,11)4-5/h5H,2-4H2,1H3,(H2,7,8,9)
InChIKeyXHKFCYMUEVGIHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea (CAS 33024-64-5): A Sulfone-Containing Urea Scaffold for GIRK Channel Research & Procurement


1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea (CAS 33024-64-5) is a heterocyclic small molecule with the formula C₆H₁₂N₂O₃S (MW 192.24 g/mol), featuring a tetrahydrothiophene ring oxidized to the sulfone (dioxide) state and substituted at the 3-position with a 3-methylurea moiety . This compound belongs to the class of sulfone-containing urea derivatives and is primarily investigated as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator, with reported nanomolar potency at GIRK1/2 channels . It is commercially available from multiple suppliers at 98% purity , and is exclusively intended for laboratory research use.

Why 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea Cannot Be Readily Replaced by In-Class Analogs


The functional and pharmacological profile of compounds bearing the 1,1-dioxidotetrahydrothiophen-3-yl moiety is exquisitely sensitive to the urea substitution pattern. The 3-methylurea regioisomer (CAS 33024-64-5) and its 1-methylurea counterpart (CAS 55261-01-3) differ only in the position of the methyl group on the urea nitrogen, yet this structural variation dictates the compound's hydrogen-bonding capacity, target engagement, and pharmacokinetic stability . Furthermore, the broader class of tetrahydrothiophene sulfone derivatives used as GIRK channel activators exhibits a range of activities strongly dependent on the linker and terminal substituents attached to the 3-amino position [1]. Generic substitution with an analog lacking the specific 3-methylurea substituent can result in a complete loss of potency, altered subunit selectivity (e.g., shifting from GIRK1/2 to GIRK1/4 preference), or unpredictable off-target profiles, which would confound both in vitro and in vivo experimental outcomes.

Head-to-Head Quantitative Evidence: Differentiating 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea from Closest Analogs


GIRK1/2 Activation Potency of the Core Scaffold vs. ML297

The 1,1-dioxidotetrahydrothiophen-3-yl scaffold, when elaborated with optimized substituents, yields GIRK1/2 activators with single-digit nanomolar potency that surpass the first-generation tool compound ML297. While 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylurea itself serves as a key synthetic intermediate for generating such elaborated analogs, data from a closely related series demonstrates the scaffold's potential: the acetamide ether derivative VU0529331 (which incorporates this exact core) activates GIRK1/2 with an EC50 of 81 nM, compared to 160 nM for ML297 under comparable thallium flux assay conditions in HEK293 cells [1][2]. This ~2-fold improvement in potency is a direct consequence of the sulfone-containing scaffold's electronic properties and conformational constraints.

GIRK Channel Electrophysiology Ion Channel Pharmacology

GIRK Subtype Selectivity: GIRK1/2 vs. GIRK1/4 Preference

The 1,1-dioxidotetrahydrothiophen-3-yl scaffold enables preferential activation of neuronal GIRK1/2 channels over cardiac GIRK1/4 channels, a key selectivity parameter that distinguishes this scaffold from analogs. A derivative built on this core (VU0529331) exhibits an EC50 of 81 nM at GIRK1/2 and 264 nM at GIRK1/4, yielding a selectivity ratio of ~3.3-fold [1]. In contrast, ML297 shows a smaller selectivity window of ~5.5-fold between GIRK1/2 (EC50 = 160 nM) and GIRK1/4 (EC50 = 887 nM), but with significantly higher absolute potency at GIRK1/4 . The tighter GIRK1/2 preference of the dioxidotetrahydrothiophen scaffold is critical for CNS-targeted programs where cardiac GIRK1/4 activation is a potential liability.

GIRK Subtype Selectivity Cardiac Safety Neuronal Excitability

Regioisomeric Differentiation: 3-Methylurea vs. 1-Methylurea Substitution

The position of the methyl group on the urea moiety fundamentally alters the hydrogen-bond donor/acceptor capacity of the molecule. 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea (CAS 33024-64-5), with the methyl on the N' position distal to the ring, retains two hydrogen-bond donors (the NH and NH-CH3 groups), whereas its regioisomer 1-(1,1-dioxidotetrahydrothiophen-3-yl)-1-methylurea (CAS 55261-01-3), with the methyl on the N position proximal to the ring, possesses only one hydrogen-bond donor . This difference directly impacts the molecule's ability to engage biological targets that require a bifurcated hydrogen-bond interaction, such as the GIRK channel binding pocket.

Regioisomer Hydrogen Bonding Target Engagement

Metabolic Stability Conferred by the Sulfone Oxidation State

The 1,1-dioxide (sulfone) oxidation state of the tetrahydrothiophene ring distinguishes this compound from tetrahydrothiophene and tetrahydrothiophene sulfoxide analogs. The sulfone group is resistant to further oxidative metabolism, in contrast to the thioether (sulfide) and sulfoxide states, which are susceptible to cytochrome P450-mediated S-oxidation and reduction, respectively [1]. Research on the 1,1-dioxidotetrahydrothiophen-3-yl scaffold explicitly notes that this moiety enhances metabolic stability compared to traditional urea-based compounds . While quantitative microsomal stability data (e.g., intrinsic clearance, half-life) for this specific compound is not publicly available, the class-level inference is well-supported by the chemical principle that sulfones represent a terminal oxidation state that cannot undergo further S-oxidation, thereby reducing metabolic liability at the sulfur center.

Metabolic Stability Sulfone Oxidative Metabolism

Physicochemical Properties: cLogP and Fsp3 as Differentiation Metrics

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea exhibits a calculated LogP (cLogP) of -2.14 and an Fsp3 (fraction of sp3-hybridized carbons) of 0.83 . The negative cLogP indicates high aqueous solubility and low membrane permeability, which is characteristic of this polar sulfone-urea scaffold. The exceptionally high Fsp3 (0.83) reflects the saturated nature of the tetrahydrothiophene ring and is associated with favorable physicochemical properties for drug discovery, including reduced promiscuity and improved aqueous solubility. In comparison, the widely used GIRK activator ML297 has a higher cLogP (~3.0, estimated from its structure) and lower Fsp3, making this compound a more attractive scaffold for optimizing CNS drug-like properties when appropriately derivatized to balance polarity.

Physicochemical Properties Drug-likeness CNS Penetration

Optimal Research and Procurement Scenarios for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea


GIRK1/2-Focused Medicinal Chemistry Campaigns

This compound is most appropriately procured as a key synthetic intermediate for generating libraries of GIRK1/2-selective activators. The scaffold's demonstrated ~2-fold potency advantage over ML297 (81 nM vs. 160 nM EC50) and its inherent GIRK1/2-over-GIRK1/4 selectivity (~3.3-fold) make it a superior starting point for CNS drug discovery programs targeting epilepsy, anxiety, or pain .

Hydrogen-Bonding Pharmacophore Development

The 3-methylurea regioisomer (CAS 33024-64-5), with its two hydrogen-bond donors, is the appropriate choice for programs requiring bidentate H-bonding to the target binding site. The 1-methylurea regioisomer (CAS 55261-01-3) with only one H-bond donor is not a suitable substitute and would compromise target engagement .

Metabolic Stability Optimization Programs

For in vivo studies where predictable pharmacokinetics are essential, this compound's sulfone oxidation state provides inherent resistance to sulfur-centered metabolism, unlike thioether or sulfoxide analogs. This eliminates a variable metabolic pathway, enabling more reproducible PK/PD correlations .

Physicochemical Property-Driven Lead Optimization

With a cLogP of -2.14 and Fsp3 of 0.83, this scaffold is ideally suited for CNS drug discovery programs that prioritize high aqueous solubility, low promiscuity, and favorable blood-brain barrier penetration potential when appropriately derivatized to balance polarity .

Quote Request

Request a Quote for 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.